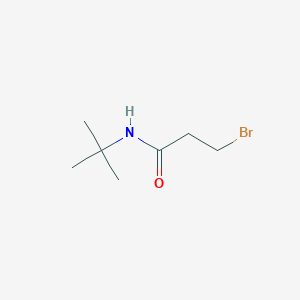

N-tert-butyl 3-bromopropanamide

描述

N-tert-butyl 3-bromopropanamide is a brominated propanamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a bromine substituent at the 3-position of the propanamide backbone. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. The tert-butyl group confers steric bulk and electronic effects, influencing reactivity, stability, and biological activity. Its bromine substituent enhances electrophilicity, making it a valuable intermediate in cross-coupling reactions and drug discovery .

属性

分子式 |

C7H14BrNO |

|---|---|

分子量 |

208.10 g/mol |

IUPAC 名称 |

3-bromo-N-tert-butylpropanamide |

InChI |

InChI=1S/C7H14BrNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) |

InChI 键 |

PGIMSAROXCGJAZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NC(=O)CCBr |

产品来源 |

United States |

相似化合物的比较

N-Alkyl Group Variations

- N-tert-butyl vs. N-cyclobutyl/cyclopropyl :

Replacement of the N-tert-butyl group with smaller alkyl groups, such as cyclopropyl or cyclobutyl, significantly impacts bioactivity. For example, in a series of bupropion analogs, the N-cyclobutyl 3-chloro compound (PAL-1007) exhibited chaperone activity comparable to the N-tert-butyl derivative (136% ± 9.1% vs. bupropion’s baseline). However, N-cyclopropyl analogs (e.g., PAL-433, PAL-586) were entirely inactive . - Activity Trends :

Bulkier N-alkyl groups like tert-butyl may enhance membrane penetration in Gram-negative bacteria (e.g., E. coli), as evidenced by lower MIC values for compounds with smaller R1 substituents (e.g., 4d, 4g, 6b) .

Halogen Substituent Variations

- 3-Bromo vs. 3-Fluoro/3-Chloro: Substituting bromine with fluorine or chlorine alters efficacy. Bromine’s larger atomic radius and polarizability may enhance target binding or stability .

Table 1: Bioactivity Comparison of N-Alkyl and Halogen-Substituted Analogs

| Compound | N-Substituent | Halogen | Bioactivity (% Efficacy) | MIC (E. coli, μg/mL) |

|---|---|---|---|---|

| N-tert-butyl (Bupropion) | tert-butyl | None | 100% (baseline) | N/A |

| PAL-1007 | cyclobutyl | Cl | 136% ± 9.1% | N/A |

| PAL-1008 | cyclobutyl | F | 96% ± 7.3% | N/A |

| 4i | tert-butyl | Br | N/A | 0.25 |

| 4c | isopropyl | Br | N/A | 0.5 |

Role in Multicomponent Reactions

The N-tert-butyl group facilitates regioselective synthesis. For example, in pyrazole formation, N-tert-butyl-substituted isoindolines yield pyrazole derivatives more efficiently than other N-alkyl groups (e.g., methyl or ethyl), likely due to steric stabilization of intermediates .

Stability and Crystallography

Structural studies of N-tert-butyl propanamides reveal a twisted conformation between the amide and aromatic groups (C–N–C–C torsion angle = 29.4°), promoting N–H⋯O hydrogen bonding. This contrasts with N-aryl or N-sulfonyl analogs, which exhibit planar conformations and weaker intermolecular interactions .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Tert-butyl groups resist oxidative metabolism better than cyclopropyl or isopropyl groups, as observed in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。